8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound known for its significant applications in medicinal chemistry. This compound features a unique imidazo[1,2-a]pyridine scaffold, which is often utilized in the development of pharmaceuticals due to its biological activity and structural diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated synthesizers can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine or trifluoromethyl positions.
Scientific Research Applications
8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups often show enhanced metabolic stability and bioavailability.
Uniqueness
8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the imidazo[1,2-a]pyridine core provides a versatile scaffold for further functionalization and optimization in drug development.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
8-chloro-N-(pyridin-2-ylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O/c16-11-5-9(15(17,18)19)7-23-8-12(22-13(11)23)14(24)21-6-10-3-1-2-4-20-10/h1-5,7-8H,6H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJFICRWCPTUFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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